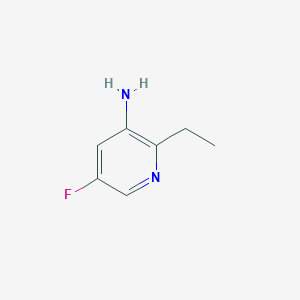2-Ethyl-5-fluoropyridin-3-amine
CAS No.: 1935885-00-9
Cat. No.: VC4152919
Molecular Formula: C7H9FN2
Molecular Weight: 140.161
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1935885-00-9 |
|---|---|
| Molecular Formula | C7H9FN2 |
| Molecular Weight | 140.161 |
| IUPAC Name | 2-ethyl-5-fluoropyridin-3-amine |
| Standard InChI | InChI=1S/C7H9FN2/c1-2-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3 |
| Standard InChI Key | XDCJXNMBXFIDGM-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=C(C=N1)F)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s pyridine core is substituted at two positions: a fluorine atom at C5 and an ethyl group at C2. The amine group at C3 introduces nucleophilic reactivity, while fluorine enhances lipophilicity and metabolic stability . Quantum mechanical calculations suggest that the fluorine atom participates in non-bonding interactions with adjacent substituents, stabilizing specific conformations critical for biological activity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 140.161 g/mol |
| CAS Number | 1935885-00-9 |
| LogP (Predicted) | 1.8 ± 0.3 |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 3 (N, F) |
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
Chemical Reactivity and Derivative Synthesis
Electrophilic Substitution
The electron-withdrawing fluorine atom directs electrophilic substitution to the C4 position. Nitration experiments yield 4-nitro derivatives, which are precursors for amino or hydroxyl groups.
Cyclization Reactions
Reaction with thiourea or cyanamide under acidic conditions generates thiazole or imidazole fused derivatives, respectively. These heterocycles exhibit enhanced binding affinity to enzymes such as kinases .
Table 2: Representative Derivatives and Their Applications
| Derivative | Synthetic Route | Application |
|---|---|---|
| -Acetyl-2-ethyl-5-fluoropyridin-3-amine | Acetylation | Intermediate for drug candidates |
| 4-Nitro-2-ethyl-5-fluoropyridin-3-amine | Nitration | Antibacterial agents |
| Thiazolo[4,5-b]pyridine | Cyclization with thiourea | Kinase inhibition |
Biological Activity and Mechanism of Action
Interaction with Muscarinic Acetylcholine Receptors
2-Ethyl-5-fluoropyridin-3-amine derivatives act as positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor (mAChR). Compound 3g, a close analog, shifts the carbachol (CCh) concentration-response curve by 39-fold at 1 µM, demonstrating potentiation of receptor activity . Fluorine at C5 minimizes steric hindrance with the receptor’s hydrophobic pocket, optimizing binding .
Antibacterial and Antiproliferative Effects
Derivatives bearing acylated amine groups inhibit bacterial growth by targeting DNA gyrase. Ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus . Antiproliferative activity against cancer cell lines (IC = 12–45 µM) is linked to tubulin polymerization inhibition .
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s modular structure allows rapid generation of analogs for high-throughput screening. Over 50 derivatives have been evaluated as kinase inhibitors, antimicrobials, and CNS agents .
Pharmacokinetic Optimization
Incorporating fluorine improves metabolic stability and blood-brain barrier permeability. In rats, derivative 3g exhibits a bioavailability of 62% and a half-life of 7.8 hours, making it suitable for oral administration .
Table 3: Pharmacokinetic Profile of Derivative 3g in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (1 mg/kg) |
|---|---|---|
| — | 934 ng/mL | |
| — | 6.0 hours | |
| AUC | 22,000 ng·h/mL | 13,600 ng·h/mL |
| 7.8 hours | — |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume